molecular formula C17H16FNO4S B6412914 6-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261916-46-4

6-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B6412914
CAS No.: 1261916-46-4
M. Wt: 349.4 g/mol
InChI Key: MNOKAFWPLOUODZ-UHFFFAOYSA-N
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Description

6-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a biphenyl core substituted with a fluoro group, a pyrrolidinylsulfonyl group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

4-fluoro-3-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c18-16-8-5-13(17(20)21)11-15(16)12-3-6-14(7-4-12)24(22,23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOKAFWPLOUODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692348
Record name 6-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-46-4
Record name 6-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene derivative.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.

    Sulfonylation: The pyrrolidinylsulfonyl group can be introduced through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

6-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe or ligand in biological assays to study protein-ligand interactions or enzyme activity.

Mechanism of Action

The mechanism of action of 6-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid: Similar structure but lacks the biphenyl core.

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Similar fluoro and sulfonyl groups but different core structure.

    4-(Piperidin-1-ylsulfonyl)phenylboronic acid: Similar sulfonyl group but different functional groups and core structure.

Uniqueness

6-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its combination of functional groups and biphenyl core, which provides a versatile platform for various chemical modifications and applications. Its specific substitution pattern allows for unique interactions with biological targets and materials, making it a valuable compound in research and industrial applications.

Biological Activity

6-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a biphenyl core, a fluorine atom, a pyrrolidinylsulfonyl group, and a carboxylic acid moiety, contributes to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16FNO4S, with a molecular weight of approximately 349.37 g/mol. The presence of the fluorine atom at the para position enhances its pharmacological properties. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC17H16FNO4S
Molecular Weight349.37 g/mol
CAS Number1261916-46-4
Functional GroupsCarboxylic acid, Sulfonamide, Fluoro group

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in apoptosis regulation. Notably, it has been identified as a potent inhibitor of Bcl-2-like protein 1 (Bcl-xL), which plays a critical role in preventing apoptosis by blocking cytochrome c release from mitochondria. This inhibition suggests that the compound could promote apoptosis in cancer cells while sparing normal cells, making it a candidate for cancer therapy.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant anticancer properties by inducing apoptosis in various cancer cell lines. For instance, it has shown efficacy against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells .
  • Protein Interaction : The compound acts as a ligand for specific proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular processes such as growth and survival.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Biphenyl Core : Achieved through Suzuki coupling reactions between boronic acid derivatives and halogenated benzene derivatives.
  • Introduction of the Fluoro Group : Conducted via electrophilic aromatic substitution using fluorinating agents.
  • Sulfonylation : The pyrrolidinylsulfonyl group is introduced through reactions with sulfonyl chlorides.
  • Carboxylation : Carboxylic acid functionality is introduced using carbon dioxide in the presence of suitable bases.

These synthetic routes allow for the production of high-purity compounds suitable for further biological testing and application development .

Case Studies

Several studies have documented the biological activity of this compound:

  • Anticancer Studies : A recent study evaluated the anticancer effects of various derivatives of biphenyl-based compounds, including this compound. Results indicated that these compounds significantly inhibited cell proliferation in cancer cell lines while promoting apoptotic pathways .
  • Mechanistic Insights : Another study focused on understanding the interaction between this compound and Bcl-xL using molecular docking simulations. The results provided insights into how structural modifications could enhance binding affinity and biological activity against cancer cells.

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